Cas no 81550-86-9 (2H-Pyran-2-acetic acid, tetrahydro-α-methyl-)

2H-Pyran-2-acetic acid, tetrahydro-α-methyl-, is a cyclic organic compound featuring a tetrahydro-2H-pyran ring substituted with an acetic acid moiety and a methyl group at the alpha position. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its saturated pyran ring enhances chemical robustness, while the acetic acid functionality allows for further derivatization, such as esterification or amidation. The α-methyl substitution can influence stereochemistry and reactivity, offering selectivity in synthetic pathways. This compound is particularly useful in the preparation of heterocyclic compounds, agrochemicals, and bioactive molecules, where its balanced lipophilicity and structural flexibility are advantageous.
2H-Pyran-2-acetic acid, tetrahydro-α-methyl- structure
81550-86-9 structure
Product Name:2H-Pyran-2-acetic acid, tetrahydro-α-methyl-
CAS No:81550-86-9
MF:C8H14O3
MW:158.194962978363
CID:5262365
Update Time:2025-07-02

2H-Pyran-2-acetic acid, tetrahydro-α-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-acetic acid, tetrahydro-α-methyl-
    • Inchi: 1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)
    • InChI Key: QCZSYKGRBYJOPZ-UHFFFAOYSA-N
    • SMILES: CC(C(O)=O)C1OCCCC1

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Additional information on 2H-Pyran-2-acetic acid, tetrahydro-α-methyl-

2H-Pyran-2-acetic acid, tetrahydro-α-methyl- (CAS No. 81550-86-9): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound 2H-Pyran-2-acetic acid, tetrahydro-α-methyl-, identified by its unique Chemical Abstracts Service (CAS) number 81550-86-9, represents a fascinating molecule with significant implications in the realms of chemical biology and medicinal chemistry. This tetrahydropyran derivative, characterized by its α-methyl substitution, has garnered attention due to its structural versatility and potential pharmacological applications. The compound's core structure—a pyran ring modified with an acetic acid moiety and a tetrahydropyran scaffold—provides a rich scaffold for further chemical manipulation and biological investigation.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Among these, tetrahydropyran derivatives have emerged as valuable scaffolds due to their ability to mimic natural products and exhibit diverse biological activities. The presence of the α-methyl group in 2H-Pyran-2-acetic acid, tetrahydro-α-methyl- adds an additional layer of complexity, influencing its electronic properties and reactivity. This feature makes it a particularly interesting candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

In the context of modern chemical biology, the study of such compounds often involves elucidating their interactions with biological targets at the molecular level. The acetic acid functional group, for instance, suggests potential binding capabilities with enzymes or receptors, which is a critical factor in drug design. Researchers have been leveraging computational methods and experimental techniques to probe these interactions, aiming to identify lead compounds for further development.

One of the most compelling aspects of 2H-Pyran-2-acetic acid, tetrahydro-α-methyl- is its synthetic utility. The tetrahydropyran ring can serve as a versatile building block for constructing more complex molecules through various organic transformations. For instance, nucleophilic additions, eliminations, and rearrangements can be employed to introduce additional functional groups or modify existing ones. These synthetic pathways are essential for generating derivatives with tailored properties, enabling researchers to fine-tune biological activity and pharmacokinetic profiles.

The compound's relevance extends beyond academic research; it has found applications in industrial settings as well. For example, pharmaceutical companies have explored its potential as an intermediate in the synthesis of more complex drugs. The ability to modify its structure allows for the creation of libraries of compounds that can be screened for various therapeutic effects. This approach aligns with the growing trend toward high-throughput screening (HTS) and fragment-based drug design (FBDD), which rely on large collections of diverse molecules to identify promising candidates.

Recent studies have also highlighted the compound's role in addressing emerging challenges in drug development. For instance, the rise of multidrug-resistant pathogens necessitates the discovery of novel antibiotics with unique mechanisms of action. 2H-Pyran-2-acetic acid, tetrahydro-α-methyl- has been investigated as a potential starting point for developing such agents. Its structural features may enable it to interact with bacterial targets in ways that conventional antibiotics do not, offering a new avenue for combating resistance.

The use of advanced spectroscopic techniques has further enhanced our understanding of this compound's properties. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have all been employed to elucidate its structure and dynamics. These methods provide critical insights into how the molecule behaves in different environments—whether in solution, within a cell, or bound to a target protein—and how these behaviors influence its biological activity.

In addition to its synthetic appeal, 2H-Pyran-2-acetic acid, tetrahydro-α-methyl- has been explored for its potential role in materials science. The unique electronic properties of heterocyclic compounds like this one make them attractive candidates for developing new materials with applications ranging from organic electronics to catalysis. Researchers are investigating how modifications to its structure can enhance these properties, paving the way for innovative technological advancements.

The intersection of computational chemistry and experimental biology has also shed new light on this compound's potential applications. Machine learning models are being trained on large datasets containing molecular structures and their corresponding biological activities to predict how different modifications will affect a molecule's behavior. These models can accelerate the drug discovery process by identifying promising candidates before they are synthesized and tested experimentally.

Looking ahead, the future prospects for 2H-Pyran-2-acetic acid, tetrahydro-α-methyl- appear promising. As our understanding of chemical biology evolves, so too will our ability to harness this compound's potential. Whether through novel synthetic strategies or innovative applications in drug development and materials science, it is clear that this molecule will continue to play a significant role in scientific research.

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